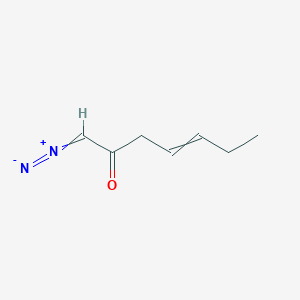![molecular formula C24H24N2S2 B12544172 2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline CAS No. 144432-75-7](/img/structure/B12544172.png)
2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline is a complex organic compound characterized by the presence of quinoline rings connected through a sulfur-containing ethane bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline typically involves the reaction of quinoline derivatives with ethane-1,2-dithiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The quinoline rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline rings .
Wissenschaftliche Forschungsanwendungen
2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism by which 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline exerts its effects involves its interaction with molecular targets through its quinoline rings and sulfur-containing bridge. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]bis(pyridine N-oxide)
- 2,2’-[Ethane-1,2-diylbis(iminoethane-1,1-diyl)]diphenol
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(ethane-2,1-diyl)bis(3,5-dinitrobenzoate)
Uniqueness
What sets 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline apart from similar compounds is its specific structural arrangement, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological or chemical systems .
Eigenschaften
CAS-Nummer |
144432-75-7 |
|---|---|
Molekularformel |
C24H24N2S2 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
2-[2-[2-(2-quinolin-2-ylethylsulfanyl)ethylsulfanyl]ethyl]quinoline |
InChI |
InChI=1S/C24H24N2S2/c1-3-7-23-19(5-1)9-11-21(25-23)13-15-27-17-18-28-16-14-22-12-10-20-6-2-4-8-24(20)26-22/h1-12H,13-18H2 |
InChI-Schlüssel |
XWUBVAAMIROTQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCSCCSCCC3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



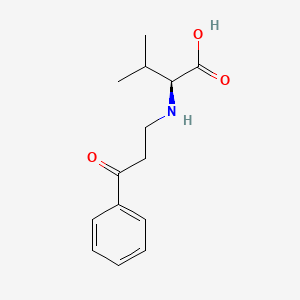
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

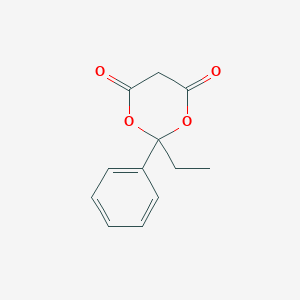

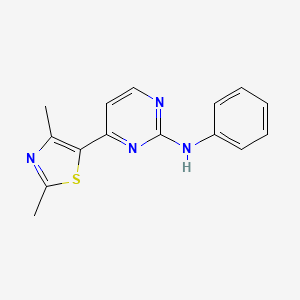
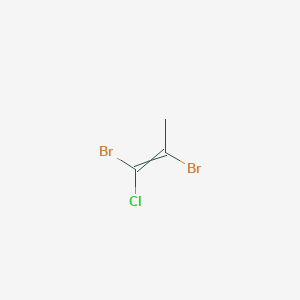
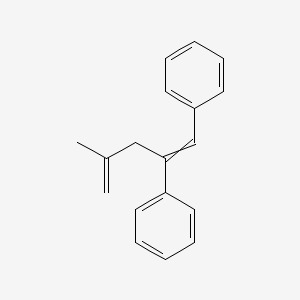
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
